8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further connected to a benzothiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activity . Therefore, it’s plausible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory activity of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Biochemical Pathways
If this compound acts as a cox inhibitor like its similar compounds , it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.
Result of Action
If it acts as a cox inhibitor, it would likely reduce inflammation at the cellular level by decreasing the production of pro-inflammatory prostaglandins .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Some benzothiazole derivatives have shown to inhibit COX-1 and COX-2, key enzymes in the inflammatory response .
Molecular Mechanism
It is suggested that benzothiazole derivatives may exert their effects through inhibition of COX-1 and COX-2 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, including the formation of the benzothiazole and quinoline cores, followed by their coupling through a piperidine linker. Common synthetic methods include:
Formation of Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Quinoline Core: The Skraup synthesis is a common method, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline and benzothiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide, while reduction can yield the corresponding dihydroquinoline derivative.
Scientific Research Applications
8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core and exhibit similar chemical properties.
Quinoline Derivatives: Compounds such as 8-hydroxyquinoline share the quinoline core and are used in similar applications.
Uniqueness
What sets 8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline apart is its unique combination of the benzothiazole and quinoline cores linked through a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWLUVMFEDYYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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